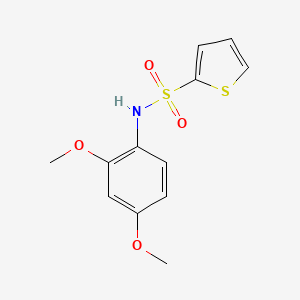

N-(2,4-dimethoxyphenyl)-2-thiophenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(2,4-dimethoxyphenyl)-2-thiophenesulfonamide often involves complex reactions to incorporate both the thiophene sulfonamide and dimethoxyphenyl groups. For example, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase showcase the intricate steps required to achieve specific functional groups and high-affinity inhibitors (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound is characterized by density functional theory (DFT) and X-ray crystallography, providing insights into geometry optimization, electronic structure, and intermolecular interactions. Studies on similar molecules, such as the crystal structure and Hirshfeld surface analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, shed light on the stabilization of molecular structure through hydrogen bond interactions (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactions of this compound and related compounds can be diverse, involving processes such as oxidation, coupling, and substitution reactions. Research into thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes offers insights into oxidation products, cationic intermediates, and the influence of substituents on reaction pathways (Rapta et al., 2006).

Physical Properties Analysis

The physical properties of this compound and analogs, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. Research on the synthesis and properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides, for example, discusses chlorination reactions and the formation of various derivatives, emphasizing the importance of chemical structure on physical properties (Aizina et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential uses of this compound. Studies on the synthesis, docking study, and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety highlight the compound's interactions with enzymes and receptors, providing a foundation for understanding its chemical behavior and potential as a pharmacological agent (Ghorab et al., 2017).

Wirkmechanismus

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to target bacterial enzymes, specifically the dihydropteroate synthase, which is crucial for the synthesis of folic acid .

Mode of Action

Sulfonamides generally act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor of folic acid . This inhibition disrupts bacterial growth and proliferation.

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to their inability to synthesize dna, rna, and proteins, which are essential for their growth and survival .

Result of Action

As a sulfonamide, it is likely to inhibit bacterial growth and proliferation by disrupting the synthesis of folic acid, a vital component for bacterial dna, rna, and protein synthesis .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are crucial for maintaining acid-base balance in tissues and organs by catalyzing the reversible hydration of carbon dioxide. N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide interacts with these enzymes by binding to the active site, thereby inhibiting their activity . This interaction is primarily noncompetitive, meaning the compound binds to a site other than the active site, altering the enzyme’s function without directly competing with the substrate.

Cellular Effects

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide has been shown to affect various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on carbonic anhydrase can lead to alterations in intracellular pH, which can impact cell signaling and metabolic pathways . Additionally, this compound has been observed to exhibit anti-inflammatory and antimicrobial properties, further influencing cellular responses and functions .

Molecular Mechanism

The molecular mechanism of N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide involves its binding interactions with biomolecules, particularly carbonic anhydrase enzymes. The sulfonamide group of the compound interacts with the zinc ion in the enzyme’s active site, leading to enzyme inhibition . This interaction disrupts the enzyme’s ability to catalyze the hydration of carbon dioxide, thereby affecting various physiological processes. Additionally, the thiophene ring contributes to the compound’s binding affinity and specificity towards the enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide remains stable under controlled conditions, maintaining its inhibitory activity over extended periods

Dosage Effects in Animal Models

The effects of N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, toxic effects such as metabolic disturbances and organ toxicity have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide is involved in various metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. The inhibition of these enzymes can lead to changes in metabolic flux and metabolite levels, affecting processes such as respiration and ion transport . Additionally, the compound may undergo metabolic transformations, resulting in the formation of active or inactive metabolites that further influence its biological activity.

Transport and Distribution

The transport and distribution of N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites effectively.

Subcellular Localization

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with carbonic anhydrase enzymes . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further modulating its biological effects.

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S2/c1-16-9-5-6-10(11(8-9)17-2)13-19(14,15)12-4-3-7-18-12/h3-8,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUPYYONGFLTBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975718 | |

| Record name | N-(2,4-Dimethoxyphenyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6031-89-6 | |

| Record name | N-(2,4-Dimethoxyphenyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5632821.png)

![(3aR*,9bR*)-2-[(2-cyclohexylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632826.png)

![2-[(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5632834.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5632836.png)

![N,1,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5632860.png)

![N~4~-[3-(2-methoxyphenoxy)propyl]-N~4~,6-dimethylpyrimidine-2,4-diamine](/img/structure/B5632865.png)

![(1H-1,2,3-benzotriazol-1-ylmethyl)[3-(trifluoromethyl)phenyl]amine](/img/structure/B5632870.png)

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5632878.png)

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5632898.png)

![(3aR*,9bR*)-2-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632901.png)